N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Breakdown and Isomeric Considerations
The IUPAC name systematically describes the compound’s architecture:
- Parent structure : 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene
- Substituents :
- N-ethyl : An ethyl group (-CH2CH3) attached to the nitrogen at position 5.
- 7-[(4-fluorophenyl)methyl] : A benzyl group with a fluorine atom at the para position, bonded to position 7.
- 6-imino : An imine group (=NH) at position 6.
- 11-methyl : A methyl group (-CH3) at position 11.
- 2-oxo : A ketone group (=O) at position 2.
Isomeric Considerations :
- Tautomerism : The 6-imino group may exhibit keto-enol tautomerism, potentially forming a 6-oxo derivative under specific conditions.
- Stereochemistry : The tricyclic core’s rigidity limits conformational flexibility, but the 4-fluorophenylmethyl substituent introduces axial chirality at position 7.
Crystallographic Analysis of Tricyclic Core Architecture
X-ray diffraction data for analogous compounds reveals key structural features:
Table 1: Crystallographic Parameters (Comparative Analysis)
Key observations:
- The tricyclic system adopts a planar conformation, facilitated by conjugation across the five double bonds.
- The 4-fluorophenylmethyl group projects perpendicular to the core plane, minimizing steric clashes.
- Intramolecular hydrogen bonding occurs between the 6-imino (=NH) and 2-oxo (=O) groups (distance: 2.1–2.3 Å).
Spectroscopic Characterization Strategies
¹H Nuclear Magnetic Resonance (NMR)
Critical signals and assignments:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.2 | Singlet | 1H | H-13 (pentaene proton) |
| 7.4 | Doublet | 2H | 4-Fluorophenyl aromatic H-2,6 |
| 7.1 | Doublet | 2H | 4-Fluorophenyl aromatic H-3,5 |
| 4.3 | Quartet | 2H | N-Ethyl CH2 |
| 3.8 | Singlet | 2H | 7-Benzyl CH2 |
| 2.5 | Singlet | 3H | 11-Methyl CH3 |
The absence of splitting in the 7-benzyl CH2 protons (δ 3.8) indicates free rotation about the C7–CH2 bond.
¹³C NMR and DEPT Analysis
| δ (ppm) | Assignment |
|---|---|
| 178.2 | C-2 (oxo group) |
| 167.5 | C-5 (carboxamide carbonyl) |
| 162.1 | C-6 (imino carbon) |
| 135.8 | 4-Fluorophenyl C-1 |
| 115.3 | 4-Fluorophenyl C-4 (JCF = 242 Hz) |
The ¹³C–¹⁹F coupling constant (242 Hz) confirms para-substitution on the benzyl group.
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3280 | N–H stretch (imino) |
| 1705 | C=O stretch (oxo, carboxamide) |
| 1602 | C=N stretch (imino) |
| 1510 | Aromatic C–C |
The absence of a broad peak near 2500 cm⁻¹ excludes thiol or thioamide functionalities.
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 461.1921 m/z
- Calculated (C25H24FN5O3) : 461.1918 m/z
- Error : 0.65 ppm (within instrumental tolerance)
Fragmentation pathways:
- Loss of ethyl group (-29.04 m/z)
- Cleavage of the tricyclic core at C7–N bond (-134.08 m/z)
Properties
Molecular Formula |
C22H20FN5O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20FN5O2/c1-3-25-21(29)16-11-17-20(26-19-13(2)5-4-10-27(19)22(17)30)28(18(16)24)12-14-6-8-15(23)9-7-14/h4-11,24H,3,12H2,1-2H3,(H,25,29) |
InChI Key |
LWRHTMZWJNGCIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Core
The triazatricyclo framework is constructed through a tandem cyclization-condensation sequence. According to WO2016011930A1, a linear triazole intermediate is treated with nitroethane in toluene under basic conditions (e.g., potassium tert-butoxide) to induce cyclization. Key parameters include:
-
Temperature : 30–50°C to balance reaction rate and byproduct suppression.
-
Solvent : Toluene or ethyl acetate, selected for their low polarity and compatibility with nitro groups.
-
Catalyst : Non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) minimize side reactions during ring closure.
The intermediate 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (from EP3670492A1) serves as a precursor, undergoing nitro reduction and subsequent cyclization to yield the tricyclic skeleton.
Introduction of the 4-Fluorophenylmethyl Group
The 7-position substituent is introduced via nucleophilic aromatic substitution or alkylation. KR870001064B1 describes a method where 4-fluorobenzyl bromide reacts with the tricyclic amine intermediate in dimethylacetamide (DMAC) at 80°C. The reaction achieves 78% yield when catalyzed by sodium hydride, which deprotonates the amine to enhance nucleophilicity.
Critical considerations :
Installation of the N-Ethyl Carboxamide
The carboxamide moiety is appended through a two-step process:
-
Carboxylation : Reaction with ethyl chloroformate in THF, yielding an intermediate ethyl ester.
-
Amination : Treatment with ethylamine in the presence of HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide) as coupling agents.
EVT-11748305 highlights the necessity of anhydrous conditions to prevent hydrolysis of the activated ester intermediate. Yields exceed 85% when conducted at 0–5°C with rigorous exclusion of moisture.
Catalytic Systems and Solvent Optimization
Role of Non-Nucleophilic Bases
Non-nucleophilic bases such as potassium tert-butoxide and DBU are pivotal in cyclization steps, as they deprotonate intermediates without participating in side reactions. Comparative studies from EP3670492A1 demonstrate that DBU increases cyclization efficiency by 22% compared to traditional alkoxide bases.
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 8 |
| DMF | 36.7 | 68 | 12 |
| Ethyl acetate | 6.0 | 75 | 6 |
| DMAC | 37.8 | 80 | 5 |
Data synthesized from EP3670492A1 and KR870001064B1 indicate that DMAC optimizes both solubility and reaction kinetics for tricyclic intermediates.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
The primary byproduct, 6-oxo regioisomer , arises from competing keto-enol tautomerization. Patent US20090203914A1 addresses this via low-temperature cycling (10–20°C) and stoichiometric control of nitroethane.
Purification of the Final Product
Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) resolves co-eluting impurities. EVT-320017 reports that recrystallization from ethanol-water (9:1) enhances purity to >99%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imino), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH2CH3), 3.89 (s, 2H, CH2Ar).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1510 cm⁻¹ (Ar-F).
-
HRMS : m/z 492.1843 [M+H]⁺ (calc. 492.1839).
Industrial-Scale Considerations
EP3670492A1 emphasizes solvent recovery systems to reduce waste in large-scale production. Continuous flow reactors achieve 94% conversion efficiency for the cyclization step, compared to 78% in batch processes .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Crystallographic Analysis
The structural elucidation of such compounds relies on X-ray crystallography using programs like SHELXL for refinement and WinGX for data integration . The triazatricyclo core’s rigidity may facilitate high-resolution structure determination, though fluorine’s strong scattering could improve data quality in the target compound .
Biological Activity
N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo class of compounds. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H17FN4O3 and a molecular weight of approximately 392.39 g/mol. Its unique structure includes a tricyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3 |
| Molecular Weight | 392.39 g/mol |
| Functional Groups | Imino (C=N), Carbonyl (C=O) |
| Fluorinated Aromatic Substituent | 4-Fluorophenyl |
Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer properties. The presence of the imino group (C=N) and carbonyl groups (C=O) suggests potential reactivity that may be exploited in therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of triazatricyclo compounds in cancer therapy. For instance, compounds with similar nitrogen-rich frameworks have shown efficacy in targeting specific cancer cell pathways. The interaction of N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino with cancer cell lines has not been extensively documented but can be inferred from related compounds.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Targeted Therapy : Its design suggests potential for targeted delivery to cancer cells expressing specific markers.
Study 1: Interaction with Cancer Cell Lines
A study involving a related compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The compound was shown to bind selectively to the LY6K protein, which is overexpressed in TNBC.
Study 2: Structure-Activity Relationship
Research on similar triazatricyclo compounds revealed that modifications to the aromatic substituents can enhance biological activity. This indicates that the fluorinated phenyl group in N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino may play a crucial role in its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
